tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride
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Overview
Description
tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride is a complex organic compound with a unique bicyclic structure. It is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable azabicyclohexane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-butyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-butyl ((4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate hydrochloride
Uniqueness
tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of the methoxymethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H25ClN2O3 |
---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl N-[[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)14-8-13-5-12(6-13,7-15-13)9-17-4;/h15H,5-9H2,1-4H3,(H,14,16);1H |
InChI Key |
VHNCLJPCTPSWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CN2)COC.Cl |
Origin of Product |
United States |
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